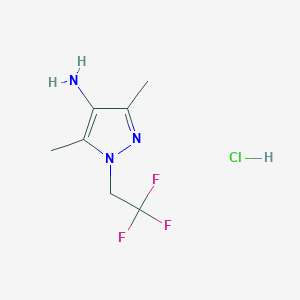
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a cyclopropane ring substituted with a carboxamide group and an acetamidophenyl moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent under specific conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an ester or an acid chloride) in the presence of a coupling agent.
Attachment of the Acetamidophenyl Moiety: The acetamidophenyl group can be attached through a nucleophilic substitution reaction, where an appropriate nucleophile reacts with a halogenated precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the acetamidophenyl moiety or the cyclopropane ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the compound to reduce functional groups such as the carboxamide or the acetamidophenyl moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane ring or the acetamidophenyl moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the acetamidophenyl moiety or the cyclopropane ring.
Reduction Products: Reduced forms of the carboxamide or acetamidophenyl moiety.
Substitution Products: Compounds with substituted functional groups on the cyclopropane ring or the acetamidophenyl moiety.
科学的研究の応用
(1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored
特性
CAS番号 |
2193725-87-8 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
246.3 |
純度 |
90 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




